molecular formula C17H15FN2O3 B12201762 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione

1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione

Cat. No.: B12201762
M. Wt: 314.31 g/mol
InChI Key: LDHXNPFOBZDEGU-UHFFFAOYSA-N
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Description

  • The introduction of the 2-fluorophenyl and 2-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions.
  • Common reagents include fluorobenzene and methoxybenzene derivatives, with catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Industrial Production Methods:

  • Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity.
  • Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione typically involves the following steps:

  • Formation of the Azolidine-2,5-dione Core:

    • The azolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dione precursor and an amine.
    • Reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in THF.

Major Products:

  • Oxidized derivatives with additional oxygen functionalities.
  • Reduced derivatives with hydrogenated azolidine rings.
  • Substituted derivatives with various functional groups on the aromatic rings.

Chemistry:

  • Used as a building block in organic synthesis for the development of more complex molecules.
  • Acts as a precursor for the synthesis of heterocyclic compounds.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored as a candidate for drug development, particularly in the treatment of inflammatory and infectious diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of advanced materials with specific electronic and optical properties.
  • Employed in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]azolidine-2,5-dione: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione: Chlorine substituent instead of fluorine.

    1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione: Pyrrolidine ring instead of azolidine.

Uniqueness:

  • The presence of both fluorine and methoxy groups imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
  • The azolidine-2,5-dione core provides a versatile scaffold for further functionalization and derivatization.

This comprehensive overview highlights the significance of 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione in various scientific domains, emphasizing its potential applications and unique characteristics

Properties

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-(2-methoxyanilino)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H15FN2O3/c1-23-15-9-5-3-7-12(15)19-13-10-16(21)20(17(13)22)14-8-4-2-6-11(14)18/h2-9,13,19H,10H2,1H3

InChI Key

LDHXNPFOBZDEGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2CC(=O)N(C2=O)C3=CC=CC=C3F

Origin of Product

United States

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